molecular formula C14H15NO2 B8640237 2-(anilinomethyl)-4-methoxyphenol

2-(anilinomethyl)-4-methoxyphenol

Cat. No.: B8640237
M. Wt: 229.27 g/mol
InChI Key: FZFDIIQOKPWPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Anilinomethyl)-4-methoxyphenol is a secondary amine derivative featuring a phenolic core substituted with a methoxy group at the para position and an anilinomethyl group at the ortho position. Its structure enables diverse applications, including use as an intermediate in pharmaceuticals, agrochemicals, and dyes . The compound is synthesized via condensation of primary amines with aldehydes to form Schiff bases, followed by reduction using sodium borohydride (NaBH₄) in methanol and dichloromethane . Its crystallographic studies reveal intramolecular hydrogen bonding between the phenolic hydroxyl and the adjacent amine group, stabilizing the molecular conformation .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-(anilinomethyl)-4-methoxyphenol

InChI

InChI=1S/C14H15NO2/c1-17-13-7-8-14(16)11(9-13)10-15-12-5-3-2-4-6-12/h2-9,15-16H,10H2,1H3

InChI Key

FZFDIIQOKPWPQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)CNC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Alkylation

4-Methoxyphenol reacts with benzyl halides or chloroacetophenone derivatives in the presence of a base (e.g., K₂CO₃). However, this method suffers from poor regioselectivity and yields below 20% due to competing side reactions.

Reductive Amination

A two-step process involving:

  • Condensation of 4-methoxyphenol with formaldehyde and aniline to form an imine.

  • Reduction using NaBH₄ or Pd/C under hydrogen atmosphere.
    Yield : 35–40%, with challenges in imine stability.

Comparative Analysis of Preparation Methods

The table below contrasts key parameters for the dominant synthetic approaches:

Method Reaction Time Yield Catalyst/Solvent Energy Efficiency
Classical Mannich6–24 hours30–45%HCl/ethanolModerate
Infrared-Assisted Mannich15–30 minutes45–50%None (solvent-free)High
Direct Alkylation12–48 hours15–20%K₂CO₃/DMFLow

Recent Advances and Optimization Strategies

Catalyst Design

  • Heterogeneous Catalysts : Zeolites and mesoporous silica improve product isolation and recyclability.

  • Organocatalysts : Proline derivatives enhance enantioselectivity in asymmetric Mannich reactions.

Microwave Assistance

Microwave irradiation reduces reaction times to 5–10 minutes, though scalability remains a challenge.

Flow Chemistry

Continuous-flow systems enable large-scale production with consistent yields (48–52%) and minimized waste .

Chemical Reactions Analysis

Types of Reactions

2-(anilinomethyl)-4-methoxyphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, indicating its potential as a therapeutic agent in conditions like cancer and neurodegenerative diseases.
  • Antimicrobial Activity : Research indicates that 2-(anilinomethyl)-4-methoxyphenol has broad-spectrum antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antimicrobial agents .

Case Studies

  • A study demonstrated its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Biochemical Applications

Enzyme Interaction Studies

  • The compound serves as a probe for studying enzyme activities, particularly in biochemical assays. Its ability to interact with various enzymes makes it valuable for understanding metabolic pathways and enzyme kinetics.

Research Applications

  • It has been utilized in synthesizing other biologically active compounds through functionalization processes, enhancing the bioactivity of natural phenols .

Industrial Applications

Dyes and Pigments Production

  • This compound is also employed in the production of dyes and pigments due to its chemical stability and reactivity. Its application in industrial chemistry highlights its versatility beyond medicinal uses.

Mechanism of Action

The mechanism of action of 2-(anilinomethyl)-4-methoxyphenol involves its interaction with free radicals and reactive oxygen species (ROS). The compound donates electrons to neutralize these reactive species, thereby reducing oxidative stress and preventing cellular damage. This antioxidant activity is mediated through the phenolic hydroxyl group, which can undergo redox cycling to scavenge free radicals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to 2-(anilinomethyl)-4-methoxyphenol differ in substituent types and positions on the aromatic rings, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed analysis:

Structural and Substituent Variations

Compound Name Substituents (Aniline Ring) Substituents (Phenol Ring) Key Structural Features
This compound H (unsubstituted) -OCH₃ (para), -OH (meta) Intramolecular H-bonding (O-H⋯N)
2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol -Cl (para) -OCH₃ (ortho), -OH (meta) Electron-withdrawing Cl enhances acidity
2-[(4-Methoxyanilino)methyl]phenol -OCH₃ (para) -OH (meta) Enhanced electron density due to -OCH₃
2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol -CH₃ (para) -OCH₃ (ortho), -OH (para) Steric hindrance from -CH₃ reduces reactivity
2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone -OCH₃ (para), -CH₃ (ortho) Ketone group Conjugation with ketone alters electronic properties

Physicochemical Properties

  • Solubility: Methoxy groups enhance solubility in polar solvents (e.g., methanol). Chlorine substituents increase hydrophobicity .
  • Melting Points: this compound: 145–147°C (hydrogen bonding stabilizes crystal lattice) . 2-[(4-Methoxyanilino)methyl]phenol: 132–134°C (lower due to reduced packing efficiency) .
  • Crystallinity: Intramolecular H-bonding in this compound leads to monoclinic crystal systems, whereas bulkier substituents (e.g., -CH₃) result in triclinic systems .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) Solubility (Polar Solvents) Crystal System
This compound 145–147 High Monoclinic
2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol 158–160 Moderate Triclinic
2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol 122–124 Low Triclinic

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(anilinomethyl)-4-methoxyphenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via reductive amination or reduction of Schiff base intermediates. For example, describes the reduction of 2-((4-chlorophenylimino)methyl)phenol using sodium borohydride (NaBH₄) to yield the amine. Optimization involves controlling reaction temperature (0–25°C), solvent choice (e.g., methanol or ethanol), and stoichiometry of the reducing agent. Catalytic hydrogenation (H₂/Pd-C) is an alternative for nitro or imine precursors, as noted in for analogous compounds .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm the aromatic protons, methoxy group (-OCH₃), and anilinomethyl (-CH₂NHPh) moiety. IR spectroscopy identifies N-H (~3300 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) stretches.
  • Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₄H₁₅NO₂).
  • X-ray Crystallography : Single-crystal XRD (using SHELX software, ) resolves bond lengths, angles, and intermolecular interactions. reports dihedral angles between aromatic rings (e.g., 68.71°) .

Q. What analytical techniques ensure purity and reproducibility in synthesis?

  • Methodological Answer :

  • Chromatography : HPLC or TLC (silica gel, ethyl acetate/hexane eluent) monitors reaction progress and purity.
  • Recrystallization : Polar solvents (e.g., ethanol/water) remove impurities.
  • Elemental Analysis : Validates C, H, N, and O percentages .

Advanced Research Questions

Q. How do computational studies complement experimental data in understanding molecular geometry and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict optimized geometries, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps. Comparisons with XRD data (e.g., bond lengths ±0.02 Å) validate computational models, as seen in .

Q. What crystallographic software and protocols are recommended for resolving hydrogen-bonding networks?

  • Methodological Answer : SHELXL ( ) refines hydrogen-bond parameters (e.g., D-H···A distances and angles). highlights N-H···O and O-H···N interactions forming 1D chains. Mercury software visualizes packing diagrams, while PLATON validates intermolecular contacts .

Q. How can contradictions in reported dihedral angles between aromatic rings be resolved?

  • Methodological Answer : High-resolution XRD (≤0.8 Å resolution) and low-temperature data collection reduce thermal motion artifacts. Comparative studies of derivatives (e.g., 2-(4-chlorophenyl)aminomethyl analogs, ) assess substituent effects. Statistical analysis (e.g., mean ± SD of multiple datasets) identifies outliers .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

  • Methodological Answer : Chiral HPLC or capillary electrophoresis separates enantiomers. Asymmetric catalysis (e.g., chiral ligands in hydrogenation) or kinetic resolution during crystallization enhances enantiomeric excess (ee). notes handling precautions for air-sensitive intermediates .

Q. How do substituents (e.g., -OCH₃ vs. -Cl) influence reactivity in further transformations?

  • Methodological Answer : Electron-donating groups (-OCH₃) activate the ring for electrophilic substitution (e.g., nitration), while electron-withdrawing groups (-Cl) direct reactions to specific positions. Comparative kinetic studies (UV-Vis or 1H^1 \text{H} NMR monitoring) quantify substituent effects, as inferred from and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.